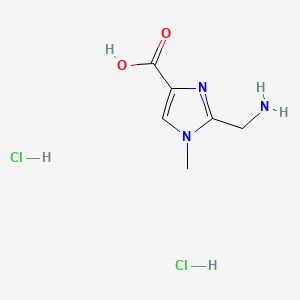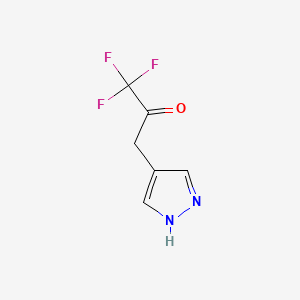
3-oxo-1-(oxolan-3-yl)cyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-oxo-1-(oxolan-3-yl)cyclobutane-1-carboxylic acid, commonly referred to as 3-oxo-CBA, is a cyclic organic acid that has been studied extensively in the fields of synthetic organic chemistry and biochemistry. 3-oxo-CBA is a versatile compound, as it can be used as a building block for a variety of synthetic compounds and has been studied for its potential applications in medicinal chemistry and biochemistry.
Applications De Recherche Scientifique
3-oxo-CBA has been studied for its potential applications in medicinal chemistry and biochemistry. It has been used as a building block for the synthesis of various compounds, such as β-lactams, which are important in the synthesis of antibiotics. Additionally, 3-oxo-CBA has been used in the synthesis of various peptides and proteins, as well as in the synthesis of cyclic peptides.
Mécanisme D'action
3-oxo-CBA has been studied for its potential mechanism of action in biochemical and physiological processes. It has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, a group of hormones that are involved in inflammation and pain. Additionally, 3-oxo-CBA has been found to inhibit the enzyme lipoxygenase (LOX), which is involved in the production of leukotrienes, another group of hormones that are involved in inflammation and pain.
Biochemical and Physiological Effects
3-oxo-CBA has been studied for its potential biochemical and physiological effects. It has been found to have anti-inflammatory and analgesic properties, as well as potential cytotoxic and anti-tumor properties. Additionally, 3-oxo-CBA has been found to have potential antioxidant activity, as well as potential anti-diabetic activity.
Avantages Et Limitations Des Expériences En Laboratoire
3-oxo-CBA is a versatile compound that can be used in a variety of laboratory experiments. It has the advantage of being relatively easy to synthesize and is relatively stable in aqueous solution. Additionally, 3-oxo-CBA has the advantage of being relatively non-toxic and relatively non-irritating. However, 3-oxo-CBA has the limitation of being relatively expensive and of limited availability.
Orientations Futures
The potential future directions for 3-oxo-CBA include further research into its potential biomedical applications, such as its potential use as an anti-inflammatory and analgesic agent. Additionally, further research into its potential mechanism of action and its potential biochemical and physiological effects is warranted. Additionally, further research into its potential use as a building block for the synthesis of various compounds is also warranted. Finally, further research into its potential use as an antioxidant and anti-diabetic agent is also warranted.
Méthodes De Synthèse
3-oxo-CBA is synthesized through a two-step process. The first step involves the reaction of oxalic acid with cyclobutanol in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form 3-oxo-1-(oxolan-3-yl)cyclobutanol. The second step involves the oxidation of the 3-oxo-1-(oxolan-3-yl)cyclobutanol with an oxidizing agent, such as chromium trioxide, to form 3-oxo-CBA.
Propriétés
IUPAC Name |
3-oxo-1-(oxolan-3-yl)cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c10-7-3-9(4-7,8(11)12)6-1-2-13-5-6/h6H,1-5H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRLKCGKWMSYFEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2(CC(=O)C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxo-1-(oxolan-3-yl)cyclobutane-1-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N''-[(adamantan-2-yl)methyl]-N,N-diethylguanidine, trifluoroacetic acid](/img/structure/B6605149.png)


![rac-ethyl 5-methyl-4-[(1R,2S,3S,4S)-3-methylbicyclo[2.2.1]hept-5-en-2-yl]thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B6605162.png)

![N-{3-propyl-3-azabicyclo[3.2.1]octan-8-ylidene}hydroxylamine](/img/structure/B6605185.png)


![4-chloro-N-[(piperidin-4-yl)methyl]pyrimidin-2-amine dihydrochloride](/img/structure/B6605207.png)




